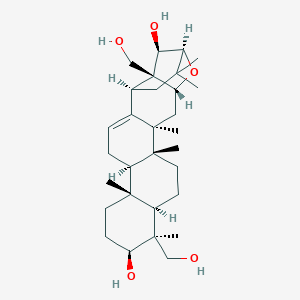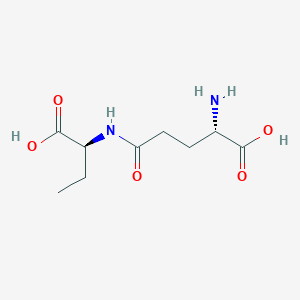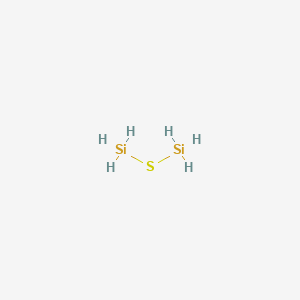
Silylsulfanylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silylsulfanylsilane is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a type of organosilicon compound that contains both sulfur and silicon atoms in its structure.
Applications De Recherche Scientifique
Silylsulfanylsilane has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. Silylsulfanylsilane has also been used as a precursor for the synthesis of silicon-based materials such as silicon carbide and silicon nitride.
Mécanisme D'action
The mechanism of action of silylsulfanylsilane is not well understood, but it is believed to involve the formation of covalent bonds with other molecules through its silicon and sulfur atoms. This can lead to changes in the chemical and physical properties of the molecules, resulting in new compounds with different properties.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of silylsulfanylsilane. However, studies have shown that it is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of silylsulfanylsilane is its versatility as a reagent in organic synthesis. It can be used in a wide range of reactions and can lead to the formation of a variety of compounds with different properties. However, one of the limitations of silylsulfanylsilane is its sensitivity to air and moisture, which can lead to degradation and loss of activity.
Orientations Futures
There are several potential future directions for research on silylsulfanylsilane. One area of interest is the development of new synthetic methods for producing silylsulfanylsilane and its derivatives. Another area of interest is the investigation of its potential applications in materials science, such as the synthesis of new silicon-based materials with unique properties. Additionally, further studies on the mechanism of action and biological effects of silylsulfanylsilane could lead to the development of new therapeutic agents or diagnostic tools.
Méthodes De Synthèse
Silylsulfanylsilane can be synthesized through a variety of methods, including the reaction of dichlorosilane with thiourea, the reaction of trichlorosilane with sodium hydrosulfide, and the reaction of chlorosilanes with thiols. The most commonly used method for synthesizing silylsulfanylsilane is the reaction of dichlorosilane with thiourea in the presence of a base such as potassium hydroxide.
Propriétés
Numéro CAS |
16544-95-9 |
|---|---|
Nom du produit |
Silylsulfanylsilane |
Formule moléculaire |
H6SSi2 |
Poids moléculaire |
94.29 g/mol |
Nom IUPAC |
silylsulfanylsilane |
InChI |
InChI=1S/H6SSi2/c2-1-3/h2-3H3 |
Clé InChI |
FGEJJBGRIFKJTB-UHFFFAOYSA-N |
SMILES |
[SiH3]S[SiH3] |
SMILES canonique |
[SiH3]S[SiH3] |
Synonymes |
disilylsulphide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



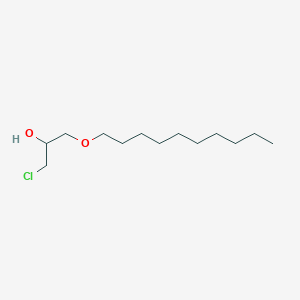
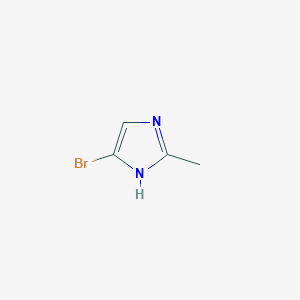
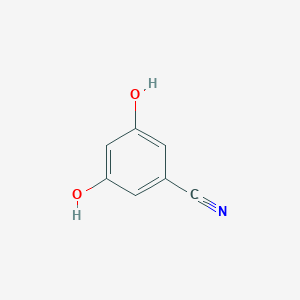
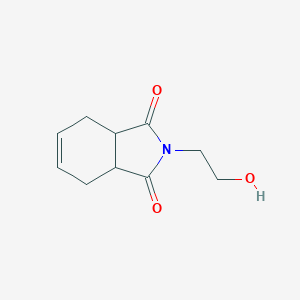
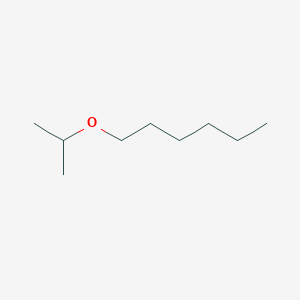

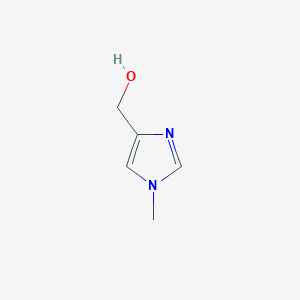

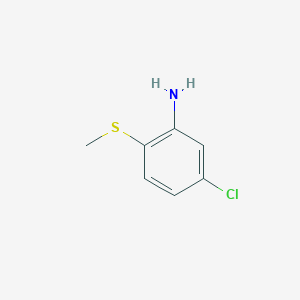
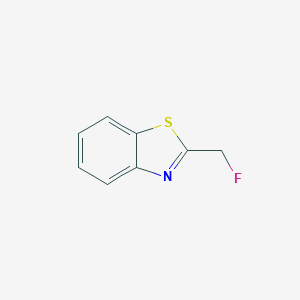
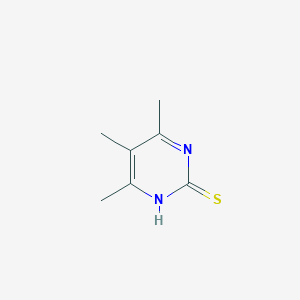
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)
